Bitolterol

Catalog No.
S521498
CAS No.
30392-40-6
M.F
C28H31NO5
M. Wt
461.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bitolterol

CAS Number

30392-40-6

Product Name

Bitolterol

IUPAC Name

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3

InChI Key

FZGVEKPRDOIXJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C

Solubility

Soluble in DMSO

Synonyms

bitolterol, bitolterol mesylate, bitolterol methanesulfonate, S-1540, Tornalate, Win 32784

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C

Description

The exact mass of the compound Bitolterol is 461.2202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Bronchodilation

Bitolterol belongs to a class of drugs called beta-2 adrenergic agonists. These medications mimic the effects of adrenaline on specific receptors in the lungs. When Bitolterol binds to these beta-2 adrenergic receptors, it relaxes the smooth muscles surrounding the airways, leading to bronchodilation (widening of the airways) []. This improved airflow allows for easier breathing, which is beneficial in asthma and other conditions causing airway constriction.

Researchers are interested in understanding the specific mechanisms by which Bitolterol interacts with beta-2 receptors and the downstream signaling pathways that lead to bronchodilation. This knowledge can help develop new and improved bronchodilators with better efficacy and fewer side effects [].

Anti-inflammatory Properties

While Bitolterol's primary function is bronchodilation, some research suggests it might have additional anti-inflammatory properties. Asthma is characterized by airway inflammation alongside airway constriction. Studies have investigated whether Bitolterol can reduce airway inflammation alongside its bronchodilatory effects [].

These studies have yielded mixed results. Some suggest a modest anti-inflammatory effect of Bitolterol, while others show minimal impact on inflammation. Further research is needed to determine the extent of Bitolterol's anti-inflammatory properties and their potential role in asthma management [].

Combination Therapies

Bitolterol is often used in combination with inhaled corticosteroids for better asthma control. Corticosteroids effectively reduce airway inflammation, while Bitolterol provides rapid relief of bronchospasm (airway narrowing). Researchers are exploring the optimal dosing regimens and combinations of Bitolterol with other medications to achieve the best possible treatment outcomes for asthma patients [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Exact Mass

461.2202

LogP

5.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

30392-41-7 (methanesulfonate salt)

Drug Indication

Used to dilate air passages in the lungs that have become narrowed as a result of disease or inflammation. It is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Pharmacology

Bitolterol, an adrenergic bronchodilator, is a prodrug that widens constricted airways in the lungs by relaxing the smooth muscles that surround the bronchial passages. Bitolterol probably does not affect the inflammation in the lung, such as in bronchitis. Bitolterol is unique in that it is a prodrug because it must first be metabolized by the body before it becomes active.
Bitolterol is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC17 - Bitolterol

Mechanism of Action

Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Other CAS

30392-40-6

Wikipedia

Bitolterol

Dates

Modify: 2023-07-15
1: Pinnas JL, Bernstein IL, Bronsky EE, Bush RK, Chervinsky P, Condemi JJ, Dockhorn RJ, Nathan RA, Repsher LH, Bhatt BD, et al. Multicenter study of bitolterol and isoproterenol nebulizer solutions in nonsteroid-using patients. J Allergy Clin Immunol. 1987 May;79(5):768-75. PubMed PMID: 3571768.
2: Walker SB, Kradjan WA, Bierman CW. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma. Pharmacotherapy. 1985 May-Jun;5(3):127-37. Review. PubMed PMID: 3895171.
3: Nathan RA, Bodman SF, Storms WW, Mingo TS. Bitolterol mesylate aerosol in adults with steroid-dependent asthma: a comparison with isoproterenol hydrochloride aerosol. Ann Allergy. 1986 Jun;56(6):494-9. PubMed PMID: 3717716.
4: Bierman CW, Kemp JP, Nathan RA. Efficacy and safety of inhaled bitolterol mesylate via metered-dose inhaler in children with asthma. Ann Allergy Asthma Immunol. 1996 Jan;76(1):27-35. PubMed PMID: 8564625.
5: Petty TL, Scoggin CH, Rollins DR, Repsher LH. Bitolterol compared to isoproterenol in advanced chronic obstructive pulmonary disease. Chest. 1984 Sep;86(3):404-8. PubMed PMID: 6380974.
6: Nathan RA, Bernstein IL, Bronsky EA, Bush RK, Chervinsky P, Condemi JJ, Dockhorn RJ, Pinnas JL, Repsher LH. Comparison of the bronchodilator effects of nebulized bitolterol mesylate and isoproterenol hydrochloride in steroid-dependent asthma. J Allergy Clin Immunol. 1987 May;79(5):822-9. PubMed PMID: 3571773.
7: Friedel HA, Brogden RN. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease. Drugs. 1988 Jan;35(1):22-41. Review. PubMed PMID: 3278878.
8: Walker SB, Bierman CW, Pierson WE, Shapiro GG, Furukawa CT, Mingo TS. Bitolterol mesylate in exercise-induced asthma. J Allergy Clin Immunol. 1986 Jan;77(1 Pt 1):32-6. PubMed PMID: 3944373.
9: Kemp JP, Pinnas JL, Tinkelman DG, Meltzer EO, Campbell SC, Orgel HA, Welch MJ, Mingo TS. Comparison of bronchodilator responses with bitolterol mesylate solution with the use of two different nebulizer systems in asthma. J Allergy Clin Immunol. 1986 Mar;77(3):509-15. PubMed PMID: 3950254.
10: Orgel HA, Kemp JP, Tinkelman DG, Webb DR Jr. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma. J Allergy Clin Immunol. 1985 Jan;75(1 Pt 1):55-62. PubMed PMID: 3968329.
11: Nathan RA, Bronsky EA, Dockhorn RJ, Kemp JP. Multicenter dose-ranging study of bitolterol mesylate solution for nebulization in children with asthma. Ann Allergy. 1994 Mar;72(3):209-16. PubMed PMID: 8129213.
12: Hunke WA, Yu AB. Particle-size distribution of bitolterol mesylate solution delivered by four compressed-air nebulizer devices. Am J Hosp Pharm. 1987 Jun;44(6):1392-6. PubMed PMID: 3618619.
13: Nakanishi H, Nakahata N, Ito G, Yoshida H. Comparative heart rate effects of oral administration of bitolterol, terbutaline and trimetoquinol in unanesthetized dogs. Res Commun Chem Pathol Pharmacol. 1980 Apr;28(1):185-8. PubMed PMID: 6104851.
14: Minatoya H. Studies on bitolterol, di-p-toluate ester of N-tert.-butylarterenol: a new long-acting bronchodilator with reduced cardiovascular effects. J Pharmacol Exp Ther. 1978 Sep;206(3):515-27. PubMed PMID: 702319.
15: Kemp JP, Chervinsky P, Orgel HA, Meltzer EO, Noyes JH, Mingo TS. Concomitant bitolterol mesylate aerosol and theophylline for asthma therapy, with 24 hr electrocardiographic monitoring. J Allergy Clin Immunol. 1984 Jan;73(1 Pt 1):32-43. PubMed PMID: 6693665.
16: Harris JB, Ahrens RC, Milavetz G, Annis L, Ries R, Hendricker C. Comparison of the intensity and duration of effects of inhaled bitolterol and albuterol on airway caliber and airway responsiveness to histamine. J Allergy Clin Immunol. 1990 Jun;85(6):1043-9. PubMed PMID: 2191990.
17: Pinnas JL, Bhatt BD, Campbell SC, Kemp JP, Tinkelman DG. Dose-response study of nebulized bitolterol mesylate solution in asthmatic patients. Chest. 1987 Apr;91(4):533-9. PubMed PMID: 3549173.
18: Shargel L, Dorrbecker SA, Levitt M. Physiological disposition and metabolism of N-t-butylarterenol and its di-p-toluate ester (bitolterol) in the rat. Drug Metab Dispos. 1976 Jan-Feb;4(1):65-71. PubMed PMID: 3403.
19: Aimoto T, Ito O, Kimura R, Murata T, Ito K. The influences of the route of administration on the metabolism and excretion of bitolterol, a new bronchodilator, in the rat. Xenobiotica. 1979 Mar;9(3):173-80. PubMed PMID: 473792.
20: Messina MS. Retrospective study of bitolterol mesylate in the treatment of conditions associated with reversible bronchospasm. Adv Ther. 1995 May-Jun;12(3):157-63. PubMed PMID: 10155050.

Explore Compound Types